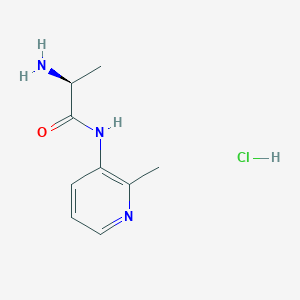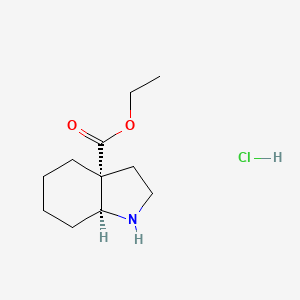
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its unique chemical structure and has been synthesized using various methods.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Flexible urea derivatives, including compounds structurally related to "1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea," have been synthesized and assessed for their potential as acetylcholinesterase inhibitors. The research aimed at optimizing the spacer length between pharmacophoric moieties to enhance conformational flexibility, leading to compounds with high inhibitory activities against acetylcholinesterase, an enzyme implicated in Alzheimer's disease (Vidaluc et al., 1995).
Inhibition of Soluble Epoxide Hydrolase
Research on 1,3-disubstituted ureas with piperidyl moieties, akin to "1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea," has unveiled their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown promising pharmacokinetic improvements and potential for reducing inflammatory pain, suggesting a new avenue for therapeutic intervention in inflammation-related disorders (Rose et al., 2010).
Corrosion Inhibition
Urea-derived Mannich bases, including structures related to "1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea," have been synthesized and examined as corrosion inhibitors. These compounds show potential in protecting mild steel surfaces against corrosion in acidic environments, demonstrating the versatility of urea derivatives in industrial applications (Jeeva et al., 2015).
Hydrogen Bonding and Cytosine Complexation
Studies on pyrid-2-yl ureas have explored their conformational dynamics and interactions, including hydrogen bonding capabilities and complexation with biomolecules like cytosine. These insights contribute to understanding the fundamental chemical properties and potential biological interactions of compounds like "1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea" (Chien et al., 2004).
PET Imaging in Neuroscience
Development of PET tracers for imaging fatty acid amide hydrolase in the brain has involved compounds structurally related to "1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea." These tracers, like [(11)C]MFTC, offer insights into the role of fatty acid amide hydrolase in neurological disorders and the potential for non-invasive diagnostic imaging (Kumata et al., 2015).
properties
IUPAC Name |
1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-11-15(4-7-18-13)21-8-5-14(6-9-21)12-19-17(22)20-16-3-2-10-23-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTBHMRWKZHADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)



![4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2807863.png)
![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807868.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)

![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)
![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)
